Isopropyl Phenyl Phosphorochloridate
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Overview
Description
Isopropyl phenyl phosphorochloridate is an organophosphorus compound with the molecular formula C9H12ClO3P. It is a colorless liquid that is sensitive to hydrolysis. This compound is part of the phosphorochloridate class, which are tetrahedral in shape and are oxidized derivatives of phosphorochloridites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl phenyl phosphorochloridate can be synthesized through the reaction of phenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to form the desired product while minimizing by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosphorus oxychloride and phenol, with a suitable catalyst to enhance the reaction efficiency. The process is designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Isopropyl phenyl phosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphate esters and phosphoramidates.
Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Lewis acids like aluminum chloride are often employed to facilitate the reactions.
Major Products Formed:
Phosphate Esters: Formed through reactions with alcohols.
Phosphoramidates: Formed through reactions with amines.
Scientific Research Applications
Isopropyl phenyl phosphorochloridate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of isopropyl phenyl phosphorochloridate involves its reactivity with nucleophiles, leading to the formation of phosphate esters and phosphoramidates. These reactions are facilitated by the presence of a catalyst and occur through a substitution mechanism. The compound’s ability to form stable phosphoryl bonds (P=O) is key to its reactivity and applications .
Comparison with Similar Compounds
Diethyl Phosphorochloridate: Another phosphorochloridate with similar reactivity but different substituents.
Diphenyl Phosphorochloridate: Used in similar applications but has different physical and chemical properties.
Uniqueness: Isopropyl phenyl phosphorochloridate is unique due to its specific substituents, which influence its reactivity and applications. Its isopropyl and phenyl groups provide distinct steric and electronic effects compared to other phosphorochloridates .
Properties
Molecular Formula |
C7H6Cl3O3P |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
[chloro(dichloromethoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C7H6Cl3O3P/c8-7(9)13-14(10,11)12-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
RTCIUUGKMJSUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC(Cl)Cl)Cl |
Origin of Product |
United States |
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